度他雄胺-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

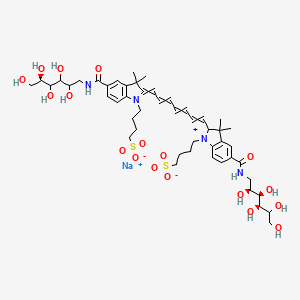

The synthesis of dutasteride involves an optimized synthetic route starting from pregnenolol through a series of steps including esterification, oxidation, hydrolysis, oxidative ring-opening, cyclization, reduction, oxidization, and acylation. This process results in the formation of 17β-N-2,5-bis(trifluoromethylphenylcarbamoyl-4-aza-5α-androst-l-en-3-one), the active compound in dutasteride (Ping, 2006).

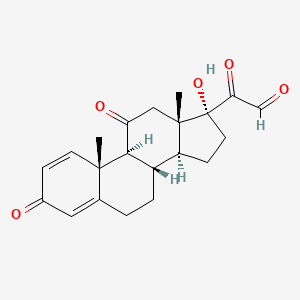

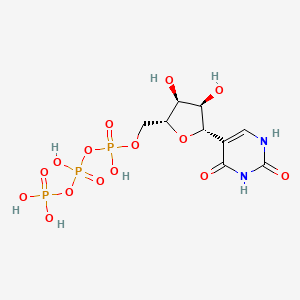

Molecular Structure Analysis

The crystal structure of dutasteride has been characterized in several forms, with the orthorhombic space group P212121 being a notable example. This structure features a zigzag chain of strong N–H···O=C hydrogen bonds along the a-axis, providing insight into the molecular interactions that may influence its biological activity and solubility (Kaduk et al., 2014).

Chemical Reactions and Properties

Dutasteride's chemical stability and reactivity can be influenced by its impurity profile, which includes peaks such as desmethyl dutasteride, dihydro dutasteride, and an isomer of dutasteride. These impurities are synthesized and characterized based on spectroscopic data, shedding light on the compound's chemical behavior and stability during synthesis and storage (Satyanarayana et al., 2007).

Physical Properties Analysis

The preparation and characterization of dutasteride-loaded nanostructured lipid carriers have provided valuable information about the physical properties of the compound, such as particle size, zeta potential, and stability. These carriers enhance the delivery and efficacy of dutasteride, indicating the importance of physical properties in the development of pharmaceutical formulations (Noor et al., 2017).

Chemical Properties Analysis

The chemical properties of dutasteride, including its solubility and interaction with excipients, are crucial for its formulation and therapeutic effectiveness. Studies have investigated the solubilization of dutasteride using microsponge formulations and solid dispersions, highlighting the role of polymeric excipients in enhancing its solubility and bioavailability. Such research underscores the significance of understanding the chemical properties of dutasteride to optimize its use in treating BPH (Taghi et al., 2020).

科学研究应用

局部给药促进毛发生长

度他雄胺通常用于治疗良性前列腺增生(BPH),已被研究用于促进毛发生长。一项研究开发了一种局部应用剂型,以增强向毛囊的输送并减少全身效应。该研究包括将度他雄胺配制在涂有壳聚糖低聚物-硬脂酸的纳米结构脂质载体 (NLC) 中,该载体在局部应用时显示出促进毛发生长的潜力 (Noor、Sheikh、Somavarapu 和 Taylor,2017)。

前列腺癌的化学预防作用

度他雄胺在降低前列腺癌检出率方面的功效已在安慰剂对照的 BPH 试验中得到证实,这促使其在前列腺癌预防方面的研究。度他雄胺降低前列腺癌事件(REDUCE)试验重点关注这一潜在应用,探索度他雄胺降低前列腺癌发病率的能力,因为它抑制了 5α-还原酶的两种同工酶 (Musquera、Fleshner、Finelli 和 Zlotta,2008)。

雄激素性脱发治疗中的应用

一项随机、双盲、安慰剂对照的 III 期研究表明,与安慰剂相比,每天 0.5 mg 剂量的度他雄胺显着改善了男性雄激素性脱发的毛发生长。这项研究支持了度他雄胺在治疗男性雄激素性脱发中的疗效 (Eun 等人,2010)。

前列腺癌检测增强

度他雄胺已被研究其改善前列腺癌检测的潜力。发现度他雄胺预给药可减少良性前列腺组织中的前列腺血流,这反过来可能增强使用造影剂增强的彩色多普勒超声进行前列腺癌检测 (Mitterberger 等人,2008)。

药代动力学和生物等效性研究

一项研究开发并验证了一种液相色谱-串联质谱法来量化人血浆中的度他雄胺。该方法被用于支持度他雄胺胶囊的生物等效性研究,强调了其在药代动力学研究中的重要性 (Contractor、Kurani、Guttikar 和 Shrivastav,2013)。

低风险前列腺癌的主动监测辅助

一项研究考察了度他雄胺作为低风险前列腺癌患者主动监测的有益辅助手段,显示其延迟疾病进展的潜力 (Fleshner 等人,2012)。

安全和危害

Dutasteride-13C6 may damage the unborn child and is suspected of damaging fertility10. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation10.

未来方向

Dutasteride-13C6 can be used in the treatment of benign prostatic hyperplasia11. It is a dual inhibitor of 5α-reductase isoenzymes type 1 and 2; structurally related to Finasteride11. However, more research is needed to explore its potential applications and effects.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

属性

CAS 编号 |

1217685-27-2 |

|---|---|

产品名称 |

Dutasteride-13C6 |

分子式 |

C₂₁¹³C₆H₃₀F₆N₂O₂ |

分子量 |

534.49 |

同义词 |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide-13C6; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost_x000B_-1- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)